2-(5-Phenyltetrazol-2-yl)-1-piperidin-1-ylethanone
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Overview
Description
2-(5-Phenyltetrazol-2-yl)-1-piperidin-1-ylethanone is a compound that belongs to the class of tetrazole derivatives. Tetrazoles are nitrogen-rich heterocycles known for their diverse biological activities and applications in various fields, including medicine, agriculture, and material science . The unique structure of tetrazoles, which includes a five-membered ring with four nitrogen atoms, makes them valuable in the synthesis of pharmaceuticals and other functional materials .
Preparation Methods
The synthesis of 2-(5-Phenyltetrazol-2-yl)-1-piperidin-1-ylethanone typically involves the reaction of 5-phenyltetrazole with piperidine under specific conditions. One common method includes the use of acylation reactions, where 5-phenyltetrazole is reacted with piperidine in the presence of an acylating agent such as acetyl chloride . The reaction conditions often require a solvent like dichloromethane and a catalyst such as triethylamine to facilitate the reaction . Industrial production methods may involve similar synthetic routes but on a larger scale, with optimized reaction conditions to ensure high yield and purity .
Chemical Reactions Analysis
2-(5-Phenyltetrazol-2-yl)-1-piperidin-1-ylethanone undergoes various chemical reactions, including:
Scientific Research Applications
2-(5-Phenyltetrazol-2-yl)-1-piperidin-1-ylethanone has several scientific research applications:
Mechanism of Action
The mechanism of action of 2-(5-Phenyltetrazol-2-yl)-1-piperidin-1-ylethanone involves its interaction with specific molecular targets, such as enzymes or receptors. For example, it has been shown to inhibit the activity of vascular adhesion protein-1 (VAP-1), an enzyme involved in inflammatory processes . The compound acts as a substrate inhibitor, meaning it is converted to an aldehyde derivative, which then blocks the enzyme’s activity . This inhibition can reduce inflammation and has potential therapeutic applications in treating inflammatory diseases .
Comparison with Similar Compounds
2-(5-Phenyltetrazol-2-yl)-1-piperidin-1-ylethanone can be compared with other tetrazole derivatives, such as:
5-Phenyltetrazol-2-ylacetyl chloride: This compound is used as a key reagent in the synthesis of non-annulated polynuclear tetrazole-containing compounds with potential antidiabetic activity.
2-(Tetrazol-2-yl)ethyl derivatives: These compounds are studied for their antibacterial and anti-inflammatory properties.
The uniqueness of this compound lies in its specific structure, which combines the tetrazole ring with a piperidine moiety, providing distinct chemical and biological properties .
Properties
CAS No. |
332873-85-5 |
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Molecular Formula |
C14H17N5O |
Molecular Weight |
271.32g/mol |
IUPAC Name |
2-(5-phenyltetrazol-2-yl)-1-piperidin-1-ylethanone |
InChI |
InChI=1S/C14H17N5O/c20-13(18-9-5-2-6-10-18)11-19-16-14(15-17-19)12-7-3-1-4-8-12/h1,3-4,7-8H,2,5-6,9-11H2 |
InChI Key |
RFZRMTINPYRMPT-UHFFFAOYSA-N |
SMILES |
C1CCN(CC1)C(=O)CN2N=C(N=N2)C3=CC=CC=C3 |
Canonical SMILES |
C1CCN(CC1)C(=O)CN2N=C(N=N2)C3=CC=CC=C3 |
solubility |
6.2 [ug/mL] |
Origin of Product |
United States |
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